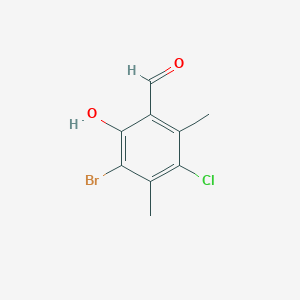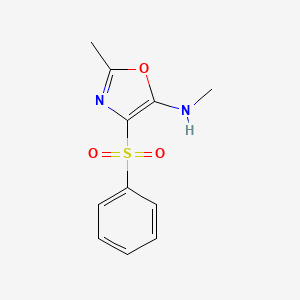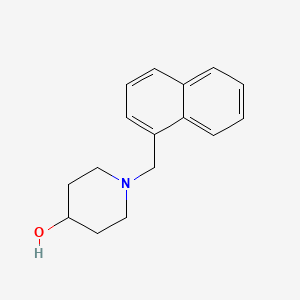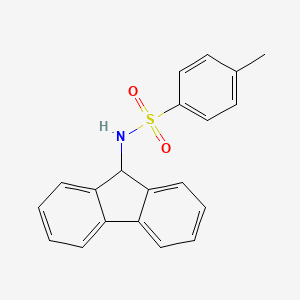![molecular formula C18H23ClN4O2 B5651853 N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5651853.png)
N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-amino ketone and a carboxylic acid derivative.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction involving a piperazine derivative and an appropriate electrophile.
Final Coupling Reaction: The final step involves coupling the oxazole ring with the chlorophenyl and piperazine moieties to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, chlorophenyl group, or piperazine moiety.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide
- N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-thiazole-3-carboxamide
- N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-imidazole-3-carboxamide
Uniqueness
N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the oxazole ring, chlorophenyl group, and piperazine moiety provides a distinct chemical profile that can result in unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-2-22-7-9-23(10-8-22)13-15-11-17(21-25-15)18(24)20-12-14-5-3-4-6-16(14)19/h3-6,11H,2,7-10,12-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIZINUCWDRHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=NO2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-({4-[(dimethylamino)methyl]-2-thienyl}methyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651778.png)
![ETHYL 4-[2-(ACETYLAMINO)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B5651788.png)

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B5651803.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5651817.png)
![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5651821.png)

![ethyl 5-methyl-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5651823.png)

![N-ethyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5651832.png)


![2-isobutyl-8-[(2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651861.png)
